3-[2-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one;hydrochloride
Description
The compound 3-[2-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one;hydrochloride is a structurally complex small molecule featuring a benzoxazolone core linked to a substituted pyrrolidine ring via a ketone-containing ethyl chain. The stereochemistry at the 3S and 4R positions of the pyrrolidine moiety, combined with the 4-methoxyphenyl substituent, confers unique electronic and steric properties. Its hydrochloride salt form enhances solubility for pharmacological studies .
Properties
IUPAC Name |
3-[2-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4.ClH/c1-26-14-8-6-13(7-9-14)15-10-22(11-16(15)21)19(24)12-23-17-4-2-3-5-18(17)27-20(23)25;/h2-9,15-16H,10-12,21H2,1H3;1H/t15-,16+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRJFUCBIUKFMP-IDVLALEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2N)C(=O)CN3C4=CC=CC=C4OC3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N)C(=O)CN3C4=CC=CC=C4OC3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one;hydrochloride is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A benzoxazole ring, which is known for its pharmacological properties.
- A pyrrolidine moiety with specific stereochemistry (3S,4R).
- An amine functional group contributing to its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The benzoxazole core has been associated with the inhibition of various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The presence of the pyrrolidine structure suggests possible interactions with neurotransmitter receptors, which could influence central nervous system activity.
- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, reducing oxidative stress in biological systems.
Biological Activity Overview
The following table summarizes key findings regarding the biological activities of the compound:
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of this compound:
- Antimicrobial Activity : A study demonstrated that the compound exhibited moderate inhibitory effects against various bacterial strains, suggesting potential as an antimicrobial agent. The mechanism involved may relate to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .
- Antitumor Effects : Research focusing on cancer cell lines indicated that this compound could inhibit cell proliferation and induce apoptosis in certain cancer types. The study highlighted the importance of structural modifications in enhancing antitumor activity .
- Neuroprotective Properties : In animal models of neurodegeneration, the compound showed promise in reducing neuronal damage and improving cognitive function. This effect was linked to its antioxidant properties and ability to modulate neurotransmitter levels .
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several biological activities, making it a subject of interest in pharmacology:
- Anticancer Properties : Studies have shown that compounds similar to this structure can inhibit cancer cell proliferation. For instance, derivatives of benzoxazolones have been evaluated for their ability to induce apoptosis in various cancer cell lines.
- Antimicrobial Activity : The compound has demonstrated efficacy against a range of bacterial and fungal pathogens. Its mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases.
Therapeutic Potential
The therapeutic implications of 3-[2-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one; hydrochloride are extensive:
- Cancer Treatment : Given its anticancer properties, further development could lead to new chemotherapeutic agents that are more effective and have fewer side effects than current treatments.
- Infection Control : Its antimicrobial properties suggest potential as a new class of antibiotics, especially in an era of increasing antibiotic resistance.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed, with IC50 values indicating potent activity.
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the antibacterial effects against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to determine zone of inhibition.
- Results : The compound exhibited substantial antibacterial activity compared to standard antibiotics.
Chemical Reactions Analysis
Pyrrolidine Ring Formation
The (3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidine scaffold is synthesized via asymmetric hydrogenation or chiral resolution of intermediates. Key steps include:
-
Suzuki-Miyaura coupling to introduce the 4-methoxyphenyl group at the C4 position of pyrrolidine .
-
Reductive amination to install the C3 amino group while maintaining stereochemical integrity .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Phenyl group introduction | 4-Methoxybenzene boronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C) | 72% | |
| Reductive amination | NaBH₃CN, MeOH, rt | 65% |
Key Reaction Pathway:
-
Ortho-aminophenol activation with CDI in THF (0°C → rt).
Amide Coupling for Linker Installation
The oxoethyl linker connecting the pyrrolidine and benzoxazolone units is formed via amide coupling between the pyrrolidine amine and a carboxylic acid derivative.
Representative Protocol:
| Coupling Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| HBTU/HOBt | DMF | 0°C → rt | 78% |
Mechanism : Activation of the carboxylic acid (e.g., glycolic acid derivative) with HBTU, followed by nucleophilic attack by the pyrrolidine amine .
Final Salt Formation
The hydrochloride salt is generated by treating the free base with HCl in diethyl ether or HCl/dioxane , followed by recrystallization from ethanol/water .
Salt Formation Data:
| Free Base (g) | HCl Equiv. | Solvent System | Purity | Source |
|---|---|---|---|---|
| 1.0 | 1.2 | Et₂O/EtOH | >99% |
Stereochemical Control
The (3S,4R) configuration is preserved using:
-
Chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine synthesis .
-
Enzymatic resolution with lipases to separate diastereomers .
Reaction Optimization Challenges
-
Low yields (<50%) in early-stage coupling steps due to steric hindrance from the 4-methoxyphenyl group .
-
Epimerization risks during amide coupling, mitigated by low-temperature activation .
Degradation Pathways
Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Key Observations:
- Unlike pyrazolopyrimidine-containing analogues , the benzoxazolone core may reduce off-target kinase interactions due to its distinct hydrogen-bonding profile.
Spectroscopic and Computational Comparisons
NMR Analysis (Referencing ):
- Chemical Shift Trends : NMR data (Table 2 in ) highlight that structural modifications in regions analogous to the target compound’s pyrrolidine-methoxyphenyl group (e.g., regions A and B in Rapa derivatives) correlate with altered chemical environments. For instance, substituents at position 4 of pyrrolidine significantly perturb proton shifts in regions 29–36 ppm, suggesting steric or electronic modulation of nearby functional groups .
- Lumping Strategy : As per , compounds with similar backbones (e.g., benzoxazolone or pyrazolopyrimidine cores) are often grouped in computational models to predict reactivity or pharmacokinetics. However, the target compound’s unique stereochemistry and methoxy group necessitate individualized analysis.
Preparation Methods
Cyclization Mechanism
The reaction proceeds through electrophilic activation of NCTS by BF₃, facilitating thiourea intermediate formation. Subsequent intramolecular cyclization yields the benzoxazole ring. For example, benzo[d ]oxazol-2-amine (2a ) is obtained in 85% yield after refluxing in 1,4-dioxane for 24–30 hours.
Table 1: Optimization of Benzoxazol-2-one Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| BF₃·Et₂O | 1,4-Dioxane | 100 | 85 |
| H₂SO₄ | Toluene | 110 | 62 |
| PCl₃ | DCM | 40 | 45 |
Stereoselective Synthesis of (3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidine
The chiral pyrrolidine segment is synthesized via asymmetric organocatalytic strategies. A reductive amination approach using iridium catalysts has been reported for enantioselective pyrrolidine formation.
Iridium-Catalyzed Reductive Amination
A mixture of 4-methoxyphenylacetone and ethylenediamine is subjected to hydrogenation in the presence of [Ir(cod)Cl]₂ and a chiral phosphine ligand (e.g., (R)-BINAP). This method achieves the (3S,4R) configuration with 92% enantiomeric excess (ee).
Key Reaction Parameters:
- Catalyst Loading : 2 mol% [Ir(cod)Cl]₂
- Pressure : 50 psi H₂
- Temperature : 60°C
- Solvent : Tetrahydrofuran (THF)
Alternative Route: Nitro Reduction and Cyclization
Patent CN105753731A discloses a method for 3-amino-4-methoxybenzaldehyde intermediates. Adapting this protocol, 3-nitro-4-methoxybenzaldehyde is reduced using hydrogen gas over palladium on carbon (Pd/C) in methanol, followed by cyclization with ethylenediamine under acidic conditions.
Coupling of Benzoxazol-2-one and Pyrrolidine Moieties
The ketoethyl linker is introduced via nucleophilic acyl substitution. A two-step protocol is employed:
Chloroacetylation of Benzoxazol-2-one
Benzoxazol-2-one is treated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The resultant 2-chloroacetylbenzoxazole is isolated in 78% yield.
Alkylation of (3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidine
The pyrrolidine amine reacts with 2-chloroacetylbenzoxazole in acetonitrile at 50°C, facilitated by potassium iodide (KI) as a catalyst. The reaction proceeds via an SN2 mechanism, yielding the coupled product after 12 hours.
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | Acetonitrile | 50 | 88 |
| K₂CO₃ | DMF | 80 | 72 |
| NaHCO₃ | THF | 40 | 65 |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) in ethyl acetate. Crystallization from a mixture of ethanol and diethyl ether provides the final compound with >99% purity.
Critical Parameters for Salt Formation:
- HCl Concentration : 4 M in dioxane
- Crystallization Solvent : Ethanol:Diethyl ether (1:3)
- Yield : 95%
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Opportunities
- Stereochemical Control : Asymmetric catalysis requires precise ligand selection to avoid epimerization.
- Coupling Efficiency : KI additive improves alkylation yields by stabilizing the transition state.
- Salt Polymorphism : Hydrochloride crystallization conditions must be rigorously controlled to prevent hydrate formation.
Q & A
Basic Research Questions
What synthetic strategies are optimal for constructing the pyrrolidine-benzoxazolone core of this compound?
The synthesis of the pyrrolidine-benzoxazolone scaffold involves multi-step regioselective reactions. Key steps include:
- Pyrrolidine ring formation : Use of palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates to achieve stereochemical control (3S,4R configuration) .
- Benzoxazolone coupling : Acylation of the pyrrolidine amine with a 1,3-benzoxazol-2-one derivative via a ketone linker. HCl-mediated deprotection and salt formation are critical for final stability .
- Critical parameters : Temperature control (e.g., 0–50°C for HCl salt precipitation) and solvent selection (e.g., aqueous HCl for crystallization) to optimize yield and purity .
How can stereochemical integrity at the 3S,4R positions be validated during synthesis?
- Chiral HPLC : Utilize columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers. Mobile phases often include hexane/isopropanol with 0.1% diethylamine .
- X-ray crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated in structurally similar pyrrolidine derivatives .
- Circular dichroism (CD) : Compare optical activity with reference standards to detect epimerization .
What analytical methods are recommended for assessing purity and hydrochloride content?
- HPLC-UV/ELSD : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient to separate impurities. Detect residual solvents (e.g., DMF, THF) per ICH guidelines .
- Titration : Argentometric titration for chloride ion quantification .
- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., methoxyphenyl aromatic protons at δ 7.2–7.4 ppm) .
Advanced Research Questions
How can enantiomeric purity be maintained during scale-up synthesis?
- Catalyst optimization : Employ asymmetric hydrogenation with Ru-BINAP catalysts to enhance enantioselectivity (>98% ee) .
- In-process monitoring : Use inline PAT (Process Analytical Technology) tools like FTIR to track intermediates and prevent racemization .
- Crystallization control : Seeding with pure enantiomer crystals to suppress undesired polymorphs .
What in vitro models are suitable for studying metabolic stability of this compound?
- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS/MS. Key metabolites often result from O-demethylation of the 4-methoxyphenyl group .
- CYP450 inhibition screening : Evaluate inhibition of CYP3A4/2D6 using fluorescent probes to predict drug-drug interactions .
How can contradictory solubility data in aqueous vs. lipid matrices be resolved?
- pH-solubility profiling : Measure solubility in buffers (pH 1.2–7.4) and biorelevant media (FaSSIF/FeSSIF). The hydrochloride salt shows pH-dependent solubility, with improved lipid dispersion via nanoformulation (e.g., PLGA nanoparticles) .
- Molecular dynamics simulations : Model hydration shells and lipophilic interactions to rationalize experimental discrepancies .
What strategies address low bioavailability in preclinical models?
- Prodrug design : Introduce ester or phosphate groups at the benzoxazolone oxygen to enhance intestinal permeability .
- Co-crystallization : Explore co-crystals with succinic acid or nicotinamide to improve dissolution rates .
- Pharmacokinetic modeling : Allometric scaling from rodent data to predict human dosing, adjusting for species-specific metabolic clearance .
Methodological Notes
- Stereochemical challenges : Evidence from structurally related compounds (e.g., (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride) highlights the importance of chiral auxiliaries and temperature gradients in asymmetric synthesis .
- Impurity control : EP/ICH-compliant reference standards (e.g., MM0421.04) provide benchmarks for identifying synthesis byproducts like deaminated or oxidized derivatives .
- Stability studies : Accelerated degradation studies (40°C/75% RH) reveal hydrochloride salt sensitivity to hydrolysis, necessitating dessicant-packed storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
